molecular formula C25H25N3O7 B4334404 2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

Cat. No.: B4334404
M. Wt: 479.5 g/mol
InChI Key: MSBBIGWYABUYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 6-amino-5-cyano-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2,3-dicarboxylate is a complex organic compound with the molecular formula C25H25N3O7 It is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-amino-5-cyano-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Dimethyl 6-amino-5-cyano-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes. The compound’s structure allows it to bind to these targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known calcium channel blocker with a similar structure.

    Nicardipine: Shares structural similarities and is used in the treatment of hypertension.

Uniqueness

Dimethyl 6-amino-5-cyano-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 6-amino-5-cyano-1-phenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7/c1-31-17-11-14(12-18(32-2)22(17)33-3)19-16(13-26)23(27)28(15-9-7-6-8-10-15)21(25(30)35-5)20(19)24(29)34-4/h6-12,19H,27H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBBIGWYABUYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(N(C(=C2C(=O)OC)C(=O)OC)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 2
2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
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2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
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2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 5
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2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 6
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2,3-DIMETHYL 6-AMINO-5-CYANO-1-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

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